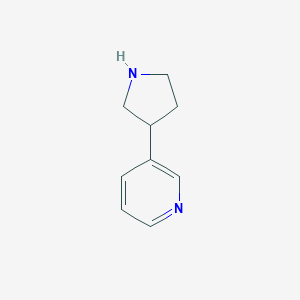

3-(Pyrrolidin-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZDYUPZUHCHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933903 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-46-2 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. This molecule uniquely combines the structural features of a pyridine ring and a pyrrolidine ring, both of which are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers three-dimensional structural diversity, which is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[1] The pyridine moiety, an aromatic six-membered heterocycle, is a common feature in numerous drugs and natural products, often contributing to binding interactions with biological targets.[2] This guide provides a comprehensive overview of the chemical identifiers, synthesis, properties, and applications of this compound, with a focus on its role as a valuable building block in drug discovery and development.

Chemical Identifiers and Physical Properties

Accurate identification of a chemical entity is paramount for research and development. This compound is most commonly referenced by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its salt forms, which may have different CAS numbers.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number (Free Base) | 150281-46-2 | [3][4][5] |

| CAS Number (Dihydrochloride) | 635309-61-4 | [6][7] |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| InChI | InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| InChIKey | JNZDYUPZUHCHFK-UHFFFAOYSA-N | |

| SMILES | C1CNCC1C2=CN=CC=C2 |

Note: Physical property data for this compound is not extensively reported in publicly available literature. The data for its isomers, such as 3-(pyrrolidin-2-yl)pyridine (nornicotine), is more common but should not be used interchangeably. For instance, the boiling point of 3-(pyrrolidin-2-yl)pyridine is approximately 270-275 °C.[8][9] It is recommended that experimental determination of the physical properties of this compound be performed for any application requiring this information.

Synthesis of this compound

The synthesis of this compound typically involves the construction of a protected form of the molecule, followed by a deprotection step. The use of protecting groups on the pyrrolidine nitrogen is crucial to control reactivity during the synthesis of the core structure. Common protecting groups include the benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups.

General Synthetic Strategy

A common approach involves the synthesis of an N-protected 3-(pyridin-3-yl)pyrrolidine derivative. This can be achieved through various synthetic routes, including multi-step sequences starting from commercially available precursors.[10] Once the protected intermediate is obtained, the final step is the removal of the protecting group to yield the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Deprotection of N-Benzyl-3-(pyridin-3-yl)pyrrolidine

A frequently employed method for the deprotection of N-benzyl amines is catalytic hydrogenation.

Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine[11]

Reaction:

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation to afford this compound as a pale orange oil.[11]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural components are present in a number of compounds targeting various biological systems.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

A significant area of interest for this scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems.[12] Nicotine, the primary psychoactive component of tobacco, is itself a 3-(pyrrolidin-2-yl)pyridine derivative and a potent agonist of nAChRs.[13]

Derivatives of this compound have been investigated as potential modulators of nAChR activity. For instance, compounds incorporating this scaffold have been designed and synthesized to explore their binding affinity and functional activity at different nAChR subtypes.[14][15] The development of subtype-selective nAChR ligands is a key strategy for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, with potentially fewer side effects.[12] The interaction of nicotinic agonists with nAChRs typically involves a cation-π interaction with a tryptophan residue in the receptor's binding site and hydrogen bonding with backbone atoms.[16] The pyridine nitrogen of the ligand often acts as a hydrogen bond acceptor.[16]

Caption: Role of this compound derivatives as nAChR ligands.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond nAChR modulation. The pyrrolidine ring is a common motif in a wide range of FDA-approved drugs with diverse therapeutic indications. The pyridine ring is also a key pharmacophore in many antibacterial, anticancer, and other therapeutic agents.[17][18][19][20][21] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential activities in various disease areas. For example, it can be used as a precursor for the synthesis of 3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine, a more complex derivative.[22]

Analytical Methods

The analysis of this compound and its derivatives is crucial for ensuring purity, and for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyridine-containing compounds.

General HPLC Method for Pyridine Derivatives

A reverse-phase HPLC method is often suitable for the analysis of hydrophilic pyridine derivatives.[23][24]

Typical Chromatographic Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic pyridine compound.

-

Detection: UV detection is commonly used, as the pyridine ring exhibits strong absorbance in the UV region (typically around 254-260 nm).

-

Mode: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its unique combination of a pyrrolidine and a pyridine ring makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system, such as nicotinic acetylcholine receptors. While detailed information on its physical properties and specific analytical methods is limited, the established synthetic routes and the known biological importance of its constituent rings underscore its value as a key building block for the development of new medicines. Further research into the synthesis of its derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this versatile molecule.

References

- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. CAS:150281-46-2, 3-(吡咯烷-3-基)吡啶-毕得医药 [bidepharm.com]

- 5. CAS [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 3-Pyrrolidin-3-yl-pyridinedihydrochloride | 635309-61-4 [chemicalbook.com]

- 8. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cas 1234482-85-9,3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine | lookchem [lookchem.com]

- 23. helixchrom.com [helixchrom.com]

- 24. helixchrom.com [helixchrom.com]

- 25. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Pyrrolidin-3-yl)pyridine

Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)pyridine Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The this compound core is a quintessential example of such a scaffold. Its strategic combination of a basic pyrrolidine ring and an aromatic pyridine moiety has proven to be a fertile ground for the discovery of potent and selective ligands for various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of this crucial pharmacophore, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic strategies and the pharmacological rationale that propelled this scaffold to the forefront of neuroscience research.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] When coupled with the pyridine ring, a bioisostere of benzene with enhanced pharmacokinetic properties, the resulting bicyclic structure offers a unique combination of stereochemistry, basicity, and aromaticity that is highly amenable to medicinal chemistry optimization.[1]

The Genesis: From Tobacco Alkaloids to Selective Neuromodulators

The story of this compound is intrinsically linked to the long history of research into nicotine and its effects on the nervous system. Nicotine, the principal alkaloid in tobacco, was first isolated in 1828, and its structure was confirmed by synthesis in 1904.[3][4] For decades, nicotine and its closest analogue, nornicotine (3-(pyrrolidin-2-yl)pyridine), were primarily subjects of toxicological and addiction studies.

The paradigm shifted in the mid-1980s with the discovery of nicotine's positive effects on memory and cognition in animal studies.[3] This spurred a new era of research into the therapeutic potential of compounds that could selectively modulate nicotinic acetylcholine receptors (nAChRs). The "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is associated with a loss of cholinergic neurotransmission, further fueled the quest for nAChR agonists as potential treatments for neurodegenerative disorders.

It was within this context of burgeoning interest in selective nAChR modulators that the this compound scaffold emerged as a key area of investigation. While the precise first synthesis of the parent this compound is not prominently documented in seminal, early literature which focused heavily on the naturally occurring 2-substituted isomer (nornicotine), its synthesis is achievable through established organic chemistry principles. The logical synthetic routes would involve the creation of a protected pyrrolidine precursor followed by deprotection, a common strategy in heterocyclic chemistry.

Synthetic Evolution: Crafting the Core and its Progeny

The synthesis of this compound and its derivatives has evolved to allow for greater control over stereochemistry and functionalization, critical for optimizing pharmacological activity.

Early Approaches and Foundational Syntheses

Early synthetic efforts in this area were largely focused on the naturally occurring nicotine and nornicotine isomers. The synthesis of racemic nornicotine often involves the reduction of myosmine.[5] Enantioselective syntheses of nornicotine have been developed, for instance, through the use of chiral auxiliaries or enzymatic resolutions, highlighting the importance of stereochemistry in biological activity.[6][7]

A general and instructive approach to the this compound core involves the synthesis of a protected intermediate, such as 3-(1-benzylpyrrolidin-3-yl)pyridine, followed by a debenzylation step.

Illustrative Synthetic Pathway: From Protected Intermediate to the Core Scaffold

Caption: A generalized synthetic approach to the this compound core.

A more direct and versatile method for the synthesis of substituted pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which provides direct access to 3-aryl pyrrolidines.[8]

Stereoselective Syntheses: A Gateway to Potency and Selectivity

The development of stereoselective synthetic methods has been a major breakthrough, enabling the preparation of enantiomerically pure this compound derivatives. This is crucial as the stereochemistry of the pyrrolidine ring significantly influences binding affinity and functional activity at nAChR subtypes.

Experimental Protocol: Enantioselective Synthesis of a Nornicotine Analogue

The following protocol is adapted from a general procedure for the enantioselective synthesis of minor tobacco alkaloids and illustrates a key strategy for achieving stereocontrol.[7]

-

Formation of Chiral Ketimine:

-

Condense 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, in an appropriate solvent like toluene.

-

Remove water azeotropically to drive the reaction to completion.

-

Purify the resulting chiral ketimine by column chromatography.

-

-

Enantioselective C-Alkylation:

-

Treat the chiral ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding anion.

-

React the anion with a suitable electrophile (e.g., an alkyl halide) to introduce the desired substituent at the carbon alpha to the imine.

-

-

N-Deprotection and Cyclization:

-

Hydrolyze the ketimine under acidic conditions to remove the chiral auxiliary and liberate the primary amine.

-

Induce base-catalyzed intramolecular ring closure to form the pyrrolidine ring, yielding the enantiomerically enriched nornicotine analogue.

-

Pharmacological Significance: Targeting Nicotinic Acetylcholine Receptors

The primary therapeutic interest in the this compound scaffold lies in its ability to selectively target neuronal nAChRs. These ligand-gated ion channels are widely distributed throughout the central nervous system and are implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, making them attractive drug targets.

Signaling Pathway of nAChR Activation

Caption: Simplified signaling pathway of nAChR activation by a this compound-based agonist.

Key Derivatives and Their Therapeutic Promise

The versatility of the this compound core is best illustrated by the development of several potent and selective nAChR agonists by pharmaceutical companies.

ABT-418: A Pioneering Nootropic and Anxiolytic Agent

Developed by Abbott Laboratories, ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) was one of the early and significant derivatives that demonstrated the therapeutic potential of this class of compounds.[7] Although not a direct this compound derivative (it is a 2-yl isomer), its discovery was a landmark in the field and heavily influenced subsequent research. ABT-418 acts as a selective agonist at α4β2 and α7 nAChR subtypes and has shown nootropic (cognitive-enhancing), neuroprotective, and anxiolytic effects in preclinical and early clinical studies for Alzheimer's disease and ADHD.[7][9][10]

A-84543: A Highly Selective α4β2 nAChR Agonist

A-84543, also developed by Abbott, is a potent and highly selective agonist for the α4β2 subtype of nAChRs.[11] This compound has been instrumental as a research tool for elucidating the structure and function of this specific receptor subtype and has served as a lead compound for the development of numerous other analogues.[11]

Table 1: Comparative Binding Affinities of Key nAChR Ligands

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| (-)-Nicotine | α4β2 nAChR | 1 |

| ABT-418 | α4β2 nAChR | 2.85 |

| A-84543 | α4β2 nAChR | 0.15 |

| A-84543 | α7 nAChR | 340 |

Note: Binding affinities can vary depending on the experimental conditions and tissue source. Data is compiled from multiple sources for illustrative purposes.[5][11]

Conclusion and Future Directions

The journey of the this compound scaffold from a conceptual analogue of a natural toxin to a privileged structure in modern medicinal chemistry is a testament to the power of rational drug design. Its history is a compelling narrative of how a deeper understanding of a biological target, in this case, the nicotinic acetylcholine receptor, can drive chemical innovation. The development of sophisticated, stereoselective synthetic routes has unlocked the full potential of this scaffold, enabling the fine-tuning of pharmacological properties to achieve subtype selectivity and desired therapeutic effects.

For researchers and drug development professionals, the this compound core continues to offer exciting opportunities. Future research will likely focus on the development of allosteric modulators and biased agonists that can offer even greater selectivity and improved side-effect profiles. Furthermore, the application of this scaffold to targets beyond nAChRs remains a promising avenue for the discovery of novel therapeutics for a wide range of diseases. The foundational knowledge of its synthesis and pharmacology detailed in this guide will undoubtedly serve as a critical resource for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. a-sense.pl [a-sense.pl]

- 4. ijirt.org [ijirt.org]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. [PDF] Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers | Semantic Scholar [semanticscholar.org]

"3-(Pyrrolidin-3-yl)pyridine" derivatives and analogs discovery

An In-depth Technical Guide to the Discovery of 3-(Pyrrolidin-3-yl)pyridine Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their inherent ability to interact with key biological targets in a specific and potent manner. The this compound core is a prime example of such a scaffold. Its unique combination of a saturated, three-dimensional pyrrolidine ring and an aromatic, hydrogen-bond-accepting pyridine ring has made it a cornerstone in the development of a new generation of therapeutics, particularly those targeting the central nervous system. The pyrrolidine ring is a feature in over 20 FDA-approved drugs, highlighting its significance.[1] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of this compound derivatives and analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Deconstructing the Core Scaffold: A Tale of Two Rings

The pharmacological prowess of this compound lies in the distinct yet complementary properties of its two constituent heterocyclic rings. Understanding these individual contributions is fundamental to designing effective analogs.

The Pyrrolidine Moiety: A Gateway to Three-Dimensional Exploration

The non-planar, sp³-hybridized nature of the pyrrolidine ring is a significant asset in drug design.[2] Unlike flat aromatic systems, it allows for the exploration of three-dimensional space within a receptor's binding pocket, often leading to enhanced potency and selectivity.[2][3]

-

Stereochemistry and Puckering: The pyrrolidine ring possesses chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological profiles. The spatial orientation of substituents is critical, as different enantiomers can exhibit varied binding modes and efficacies.[2] Furthermore, the ring exists in various puckered conformations, and the choice of substituents can lock it into a specific conformation that is optimal for receptor binding.[2]

-

Vectorial Diversity: The pyrrolidine nitrogen can be readily substituted, providing a convenient vector for introducing additional functional groups to probe the pharmacophore space and optimize physicochemical properties.

The Pyridine Moiety: The Anchor for High-Affinity Interactions

The pyridine ring serves as a critical interaction point, particularly for receptors that recognize acetylcholine. Pyridine is the second most common heterocycle found in FDA-approved drugs and is known for its diverse biological activities.[4][5]

-

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In the context of nicotinic acetylcholine receptors (nAChRs), this nitrogen has been shown to form a crucial hydrogen bond with a backbone NH group at the receptor's subunit interface.[6] This interaction is a cornerstone of the nicotinic pharmacophore.

-

Aromatic Interactions: The aromatic nature of the pyridine ring allows for favorable π-stacking or other non-covalent interactions with aromatic amino acid residues within the binding site.

-

Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen (a key feature of nicotine itself) contributes to the overall solubility and pharmacokinetic profile of the molecule.[7][8]

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The this compound scaffold is a well-established pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological and pathological processes.[9] These receptors, particularly the α4β2 subtype, are strongly associated with nicotine addiction, and modulating their activity is a key strategy for developing smoking cessation therapies.[6] Derivatives of this scaffold have been developed as highly selective agents for nAChRs containing β2 subunits.[10]

The discovery of potent and selective nAChR ligands, such as epibatidine analogs, has provided valuable tools for studying these receptors and has led to the development of therapeutics like varenicline.[11][12]

Part 2: The Discovery Engine: Synthesis and Structure-Activity Relationship (SAR)

The exploration of this compound analogs is driven by a synergistic interplay between synthetic chemistry and rigorous biological evaluation.

Synthetic Strategies: Building the Core and Its Analogs

Several robust synthetic methodologies have been developed to access the this compound core and its derivatives. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

-

1,3-Dipolar Cycloaddition: This is a classical and powerful method for constructing the five-membered pyrrolidine ring.[2] The reaction between an azomethine ylide (the 1,3-dipole) and an appropriate alkene (the dipolarophile) can provide highly functionalized and stereochemically defined pyrrolidines.[2][3]

-

Palladium-Catalyzed Hydroarylation: More recent advances have demonstrated that palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides can directly yield 3-aryl pyrrolidines.[13] This method offers a streamlined approach to a class of molecules with significant biological potential.[13]

-

Functionalization of Pre-formed Rings: An alternative approach involves starting with a pre-formed this compound and subsequently modifying the pyrrolidine nitrogen or the pyridine ring.[14]

Below is a generalized workflow for the discovery and initial evaluation of novel analogs.

Caption: A generalized workflow for the discovery of this compound analogs.

Decoding the Structure-Activity Relationship (SAR)

Systematic structural modification is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of the lead compounds.

-

Pyrrolidine Ring Substitutions: Adding substituents at the C3 or C4 positions can influence the molecule's interaction with the receptor. For instance, the stereochemistry of a methyl group at C3 can dramatically affect binding affinity.[2]

-

Pyridine Ring Modifications: The position and electronic nature of substituents on the pyridine ring can fine-tune the compound's potency and selectivity.[4][5][15] Studies have shown that introducing groups like methoxy (-OMe) or hydroxyl (-OH) can enhance antiproliferative activity in some pyridine derivatives, while bulky or halogen groups may decrease it.[4][5]

-

N-Substitution on the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a common point for modification. Altering the substituent here can impact everything from receptor subtype selectivity to metabolic stability.

The interplay of these modifications is complex, and successful drug discovery in this area relies on iterative cycles of design, synthesis, and testing.[15][16]

Part 3: Experimental Protocols: A Guide to In Vitro Characterization

The following protocols represent a standard cascade for characterizing novel this compound derivatives targeting nAChRs.

Protocol 1: α4β2 nAChR Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the α4β2 nAChR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

-

[³H]-Epibatidine or [³H]-Cytisine (Radioligand).

-

Test compounds dissolved in DMSO.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Non-specific binding control: Nicotine (100 µM).

-

96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

For total binding wells, add 50 µL of Assay Buffer.

-

For non-specific binding wells, add 50 µL of 100 µM Nicotine.

-

For test compound wells, add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

-

-

Radioligand Addition: Add 50 µL of [³H]-Epibatidine (at a final concentration approximately equal to its K𝘥, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plates at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Harvesting: Harvest the contents of the wells onto the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess nicotine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay

This assay measures the functional activity of compounds by detecting changes in intracellular calcium levels upon nAChR activation in a cell line expressing the receptor and a calcium-sensitive fluorescent dye.

Objective: To determine if test compounds act as agonists (measuring EC₅₀) or antagonists (measuring IC₅₀) at the α4β2 nAChR.

Materials:

-

Cell line stably expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist control: Acetylcholine or Nicotine.

-

Antagonist control: Dihydro-β-erythroidine (DHβE).

-

A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare the Fluo-4 AM dye solution according to the manufacturer's instructions.

-

Remove the growth medium from the cells and add 100 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Assay Procedure (on the plate reader):

-

Agonist Mode:

-

Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds a defined volume (e.g., 50 µL) of the test compound to the cell plate.

-

Record the change in fluorescence over time (typically 2-3 minutes).

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound for 15-30 minutes.

-

Establish a baseline fluorescence reading.

-

Add a concentration of a known agonist (e.g., Acetylcholine at its EC₈₀) to all wells.

-

Record the change in fluorescence over time.

-

-

-

Data Analysis:

-

Agonist Mode: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

-

Part 4: Data Interpretation and Visualization

Clear presentation of data is essential for making informed decisions in a drug discovery program.

Quantitative Data Summary

The following table illustrates how data for a series of hypothetical this compound analogs might be presented.

| Compound ID | R¹ (Pyrrolidine-N) | R² (Pyridine-C5) | α4β2 Binding Kᵢ (nM)[11] | α4β2 Functional EC₅₀ (nM) | % Efficacy (vs. Nicotine) |

| Parent | -H | -H | 5.2 | 150 | 100% (Full Agonist) |

| Analog-1 | -CH₃ | -H | 1.8 | 45 | 105% (Full Agonist) |

| Analog-2 | -H | -Cl | 25.6 | > 10,000 | < 5% (Antagonist) |

| Analog-3 | -CH₃ | -OCH₃ | 0.9 | 80 | 65% (Partial Agonist) |

| Analog-4 | -Cyclopropyl | -H | 3.1 | 95 | 98% (Full Agonist) |

Visualizing Key Pharmacophoric Interactions

Understanding how the scaffold docks into the receptor binding site is crucial for rational drug design.

Caption: Key pharmacophoric interactions of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel modulators of nAChRs and other biological targets. Its inherent three-dimensionality and key pharmacophoric features provide a robust platform for generating compounds with high affinity and selectivity. Future research will likely focus on developing ligands with even greater subtype selectivity to minimize off-target effects, as well as exploring novel therapeutic applications beyond smoking cessation, including the treatment of cognitive disorders, pain, and inflammation. The integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this privileged scaffold.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]

- 15. Document: Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-... - ChEMBL [ebi.ac.uk]

- 16. researchgate.net [researchgate.net]

The 3-(Pyrrolidin-3-yl)pyridine Scaffold: A Privileged Core for Modulating Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 3-(pyrrolidin-3-yl)pyridine core is a foundational scaffold in modern medicinal chemistry, most notably for its role in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive pharmacological profile of this privileged structure, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore its detailed interactions with nAChR subtypes, dissect the critical structure-activity relationships that govern its biological effects, and provide validated, step-by-step experimental protocols for its characterization. This document aims to serve as a practical and authoritative resource, bridging fundamental chemistry with advanced pharmacological insights to accelerate the discovery of novel therapeutics targeting the cholinergic system.

Introduction: The Significance of the this compound Core

The this compound motif is a key structural element in several clinically and preclinically significant compounds. Its prominence arises from its ability to mimic the essential pharmacophoric features of the endogenous neurotransmitter acetylcholine, while offering a rigidified and synthetically tractable framework. This core structure has been extensively utilized in the design of ligands targeting nAChRs, a diverse family of ligand-gated ion channels integral to a wide array of physiological processes in both the central and peripheral nervous systems.[1]

Prominent examples of drugs and clinical candidates built upon this scaffold include Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, and ABT-594, a potent analgesic that progressed to clinical trials. The therapeutic success and potential of these molecules underscore the importance of a deep and nuanced understanding of the this compound core's pharmacological profile.

Synthetic Strategies for the this compound Core

Accessing the this compound core and its derivatives can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution patterns and stereochemistry.

A common approach involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine. For instance, a pyridine derivative can be reacted with a suitable pyrrolidine precursor via nucleophilic substitution.[2] Alternatively, multi-step syntheses can be employed to build both the pyridine and pyrrolidine rings from simpler starting materials, allowing for greater structural diversity.[2]

More advanced methods, such as palladium-catalyzed hydroarylation of pyrrolines, offer a direct route to 3-aryl pyrrolidines and can be adapted for the synthesis of 3-(pyridin-3-yl)pyrrolidine.[3][4][5] This method provides a powerful tool for accessing a variety of analogs for structure-activity relationship studies.

A representative synthetic scheme for a derivative is the debenzylation of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine to yield 3-(3-Pyrrolidinyl)pyridine.[6]

Pharmacological Profile: Targeting Nicotinic Acetylcholine Receptors

The primary pharmacological targets of compounds containing the this compound core are the nAChRs. These receptors are pentameric ion channels composed of various combinations of α and β subunits, with the α4β2 subtype being the most abundant in the brain and a key mediator of nicotine's addictive effects.

Mechanism of Action at α4β2 nAChRs

Derivatives of the this compound scaffold, such as Varenicline, exhibit a dual mechanism of action at the α4β2 nAChR. They act as partial agonists, binding to the receptor and eliciting a submaximal response compared to the full agonist, nicotine. This partial agonism is thought to reduce cravings and withdrawal symptoms during smoking cessation.[7][8] Simultaneously, by occupying the binding site, they act as antagonists in the presence of nicotine, blocking its ability to bind and produce its rewarding effects.[7][8]

nAChR Subtype Selectivity

A hallmark of many this compound-based ligands is their high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α3β4 and the homomeric α7.[6][9] This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. For example, Varenicline displays significantly higher affinity for α4β2 nAChRs compared to other subtypes.[7]

Downstream Signaling Pathways

Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. These can include the modulation of neurotransmitter release (e.g., dopamine in the mesolimbic pathway), and the activation of various protein kinases such as Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK/MAPK).[7][10] These pathways are implicated in a range of cellular processes, including neuronal survival, synaptic plasticity, and gene expression.[8]

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their structural features. Systematic modifications to both the pyridine and pyrrolidine rings have provided valuable insights into the SAR of this scaffold.

-

Pyrrolidine Ring: The stereochemistry of the pyrrolidinyl moiety is often critical for high affinity. For many potent ligands, the (S)-configuration at the 2-position of the pyrrolidine ring is preferred.[10][11] N-methylation of the pyrrolidine nitrogen can also influence potency and selectivity.[12]

-

Pyridine Ring: Substitution on the pyridine ring can dramatically affect both binding affinity and functional activity.[10][13][14] For example, the introduction of a chlorine atom at the 2-position of the pyridine ring in some analogs has been shown to enhance affinity.[13]

-

Linker: The nature of the linkage between the pyridine and pyrrolidine rings is another important determinant of activity. Ether linkages, as seen in some analogs, have proven to be effective.[10]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected this compound derivatives at the α4β2 nAChR.

| Compound | Modification | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh) | Reference(s) |

| Varenicline | Bicyclic azepine fused to pyrazine | α4β2 | ~0.4 | - | Partial Agonist | [7] |

| ABT-594 | 2-chloro-5-((R)-azetidin-2-ylmethoxy)pyridine | α4β2 | ~0.04 | - | Agonist | [9] |

| Cytisine | Tricyclic quinolizidine | α4β2 | ~2.0 | - | Partial Agonist | [7] |

| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | α4β2 | ~1.9 | - | Agonist | [6] |

| (S)-1 | 5-substituted A-84543 analog | α4β2 | 0.85 | - | - | [6] |

Experimental Protocols for Pharmacological Characterization

A thorough pharmacological characterization of this compound derivatives involves a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay for nAChR Affinity (Ki)

This assay measures the affinity of a test compound for a specific nAChR subtype by assessing its ability to displace a radiolabeled ligand. [³H]-Epibatidine is a commonly used radioligand due to its high affinity for several nAChR subtypes.[4][15][16]

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).[15]

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]-epibatidine (e.g., 100 pM) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

-

Equilibration: Allow the binding to reach equilibrium by incubating for a sufficient duration (e.g., 4 hours at room temperature).[15]

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethylenimine.[15]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 and Efficacy)

This technique directly measures the ion flow through nAChRs in response to agonist application, providing information on both the potency (EC50) and efficacy of a compound.[3][5][17][18][19]

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.

-

Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.[3]

-

Whole-Cell Configuration: Establish a gigaohm seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.[17]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.[3]

-

Agonist Application: Apply varying concentrations of the test compound using a rapid perfusion system and record the resulting inward currents.

-

Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a concentration-response curve. Fit the curve to determine the EC50 and the maximal response (efficacy) relative to a full agonist like acetylcholine.

Neurotransmitter Release Assay

This assay assesses the functional consequence of nAChR activation by measuring the release of a neurotransmitter, such as dopamine, from cells. PC12 cells, which endogenously express nAChRs and release dopamine upon stimulation, are a suitable model system.[7][8][20][21][22]

Protocol:

-

Cell Culture: Culture PC12 cells, optionally treating with Nerve Growth Factor (NGF) to enhance differentiation and nAChR expression.[7][8][20]

-

Assay Setup: Plate the cells in a multi-well plate.

-

Stimulation: Apply the test compound at various concentrations to the cells.

-

Dopamine Detection: Measure the released dopamine. This can be done using a luminescence-based assay where dopamine is oxidized by monoamine oxidase to produce hydrogen peroxide, which in turn generates a chemiluminescent signal in the presence of luminol and horseradish peroxidase.[7][8][20]

-

Data Analysis: Quantify the luminescence to determine the amount of dopamine released in response to the test compound.

Off-Target Profile and Selectivity Screening

To ensure a favorable safety profile, it is essential to evaluate the selectivity of this compound derivatives against a panel of other receptors and enzymes. While these compounds are generally selective for nAChRs, some may exhibit activity at other targets. For example, Varenicline has been shown to have moderate affinity for the 5-HT3 receptor.

A comprehensive off-target screening panel should include, but not be limited to:

-

Muscarinic acetylcholine receptors

-

Serotonin receptors (various subtypes)

-

Dopamine receptors and transporters

-

Adrenergic receptors

-

Histamine receptors

-

Key CNS-active enzymes (e.g., MAO, AChE)

Conclusion and Future Directions

The this compound core structure remains a highly valuable scaffold for the design and development of novel nAChR modulators. Its proven success in yielding clinically effective drugs highlights its importance in neuropharmacology. Future research in this area will likely focus on fine-tuning the selectivity profiles of new analogs for specific nAChR subtypes implicated in various CNS disorders beyond nicotine addiction, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The application of advanced synthetic methodologies and high-throughput screening platforms, guided by the principles outlined in this guide, will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical core.

References

- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicot" by Leanna A. Marquart, Matthew W. Turner et al. [scholarworks.boisestate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdspdb.unc.edu [pdspdb.unc.edu]

- 16. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. homepages.gac.edu [homepages.gac.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Release of dopamine and ATP from PC12 cells treated with dexamethasone, reserpine and bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-(Pyrrolidin-3-yl)pyridine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship (SAR) for Nicotinic Acetylcholine Receptor Modulation

Introduction

The 3-(pyrrolidin-3-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds that exhibit potent and selective activity at a range of biological targets. Of particular significance is its role as a pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a major focus of contemporary drug discovery.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives as nAChR modulators. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents targeting this important receptor class. We will delve into the nuanced effects of structural modifications on both the pyridine and pyrrolidine rings, explore the impact of these changes on binding affinity, functional activity, and subtype selectivity, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds.

Part 1: The Nicotinic Acetylcholine Receptor (nAChR) Family: A Primer

The nAChR family is comprised of pentameric proteins assembled from a combination of α (α2-α10) and β (β2-β4) subunits in mammals. The combinatorial assembly of these subunits gives rise to a diverse array of receptor subtypes with distinct pharmacological and physiological properties. The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 receptors. The α4β2 subtype is a key mediator of nicotine's rewarding and addictive effects, making it a prime target for smoking cessation therapies. The α7 subtype is implicated in cognitive processes, and its modulation is being explored for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease. The α3β4 subtype is predominantly found in the peripheral nervous system but also has a presence in the brain and is involved in autonomic functions and has been linked to drug addiction. The ability to selectively target these subtypes is a critical objective in the development of nAChR-based therapeutics with improved efficacy and reduced side effects.

Part 2: Structure-Activity Relationship (SAR) of this compound Analogs

The this compound core presents multiple avenues for structural modification to optimize its interaction with nAChR subtypes. The following sections dissect the SAR based on systematic alterations to the pyridine and pyrrolidine moieties.

A. Modifications of the Pyridine Ring

The pyridine ring of the scaffold typically engages in crucial hydrogen bonding interactions with the receptor binding site. Alterations to this ring can profoundly impact binding affinity and subtype selectivity.

-

Substitution Position: The position of substituents on the pyridine ring is a critical determinant of activity. For analogs of the related 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions have been explored. These modifications can lead to a wide range of binding affinities, with Ki values spanning from the sub-nanomolar to the micromolar range.

-

Nature of the Substituent: The electronic and steric properties of the substituent are paramount.

-

Halogenation: Introduction of halogens, such as chlorine, can enhance binding affinity. For instance, in a series of 3-pyridyl ether compounds, a chlorine substituent on the pyridine ring was found to be favorable for high-affinity binding to brain nAChRs.

-

Bulky Groups: The addition of bulky substituents, such as phenyl or heteroaryl groups, at the 5-position of the pyridine ring has been shown to be well-tolerated and can even enhance binding affinity for certain nAChR subtypes. This suggests the presence of a sizeable pocket in the receptor that can accommodate such groups.

-

Hydrogen Bond Acceptors/Donors: The introduction of groups capable of forming additional hydrogen bonds can modulate activity. However, the addition of more polar groups, such as in the case of replacing a phenyl ring with a pyridine, has been observed to lead to a dramatic loss in potency in some contexts, suggesting a delicate balance of hydrophobicity and hydrophilicity is required.

-

B. Modifications of the Pyrrolidine Ring

The pyrrolidine ring, particularly its nitrogen atom, is another key interaction point with the nAChR, often forming a cationic-π interaction with a tryptophan residue in the binding pocket.

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification.

-

N-Alkylation: Small alkyl groups, such as a methyl group (as seen in nicotine), are generally well-tolerated. However, the absence of a substituent (a secondary amine) is also a feature of potent nAChR ligands like nornicotine.

-

N-Arylation and N-Acylation: More extensive modifications at the nitrogen can significantly alter the pharmacological profile. For example, in a series of pyrrolidine amide derivatives targeting N-acylethanolamine acid amidase (NAAA), the nature of the N-acyl group was critical for inhibitory potency.

-

-

Substitution on the Pyrrolidine Ring Carbons: Introducing substituents on the carbon framework of the pyrrolidine ring can introduce stereochemical constraints and provide additional interaction points with the receptor. The stereochemistry of these substituents is often crucial for activity. For instance, the (S)-enantiomer of nicotine is significantly more active than the (R)-enantiomer.

C. Isosteric Replacements and Conformational Constraints

-

Bioisosteric Replacements: Replacing the pyridine or pyrrolidine rings with other heterocyclic systems is a common strategy to fine-tune the physicochemical properties and pharmacological activity of the scaffold. For example, replacing a phenyl ring with a pyridine ring in some series has been shown to decrease potency, highlighting the importance of the electronic and steric profile of the aromatic system.

-

Conformational Rigidity: Introducing conformational constraints, for example by incorporating the pyrrolidine ring into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. This strategy has been successfully employed in the design of potent nAChR ligands.

Part 3: In Vitro and In Vivo Evaluation Protocols

A rigorous and systematic evaluation of novel this compound analogs is essential to elucidate their SAR. The following protocols provide a framework for the synthesis and pharmacological characterization of these compounds.

A. Synthesis of this compound Analogs

The synthesis of the core this compound can be achieved through various synthetic routes. A common approach involves the deprotection of a protected pyrrolidine precursor.

Example Protocol: Synthesis of this compound

-

Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine.

-

Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation.

-

Procedure:

-

Dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

B. In Vitro nAChR Binding Assays (Radioligand Competition)

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype.

Protocol: Competition Binding Assay for α4β2 nAChRs

-

Materials:

-

Membrane preparations from cells stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Cytisine or [³H]epibatidine.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

C. In Vitro nAChR Functional Assays (Cell-Based Calcium Flux)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

Protocol: FLIPR-Based Calcium Flux Assay for α4β2 nAChRs

-

Materials:

-

CHO or HEK293 cells stably expressing human α4β2 nAChRs.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

A known nAChR agonist (e.g., nicotine or acetylcholine) for antagonist assays.

-

A Fluorometric Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

For agonist testing: Add the test compound at various concentrations to the cells and measure the change in fluorescence over time using the FLIPR.

-

For antagonist testing: Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 15-30 minutes). Then, add a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) and measure the change in fluorescence.

-

-

Data Analysis:

-

For agonists: Plot the maximum fluorescence response against the logarithm of the test compound concentration and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum efficacy relative to a standard agonist.

-

For antagonists: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC₅₀ (inhibitory concentration to block 50% of the agonist response).

-

D. In Vivo Pharmacokinetic and Efficacy Models

Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their efficacy in relevant animal models of disease.

-

Pharmacokinetic Studies: Compounds are administered to rodents (rats or mice) via various routes (e.g., oral, intravenous), and blood samples are collected at different time points to determine key PK parameters such as half-life, bioavailability, and brain penetration.

-

Efficacy Models:

-

Nicotine Addiction: Models such as nicotine self-administration and conditioned place preference are used to evaluate the potential of compounds to reduce nicotine-seeking behavior.

-

Cognition: The novel object recognition test and the Morris water maze are commonly used to assess the effects of compounds on learning and memory.

-

Pain: The hot plate and tail-flick tests are employed to evaluate the analgesic properties of the compounds.

-

Part 4: Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for understanding the relationships between chemical structure and biological activity.

Table 1: Illustrative SAR Data for this compound Analogs at α4β2 nAChRs

| Compound ID | R¹ (Pyridine Ring) | R² (Pyrrolidine N) | Ki (nM) at α4β2 nAChR | Functional Activity |

| 1 | H | H | 50 | Partial Agonist |

| 2 | 5-Cl | H | 15 | Partial Agonist |

| 3 | 5-Ph | H | 8 | Potent Partial Agonist |

| 4 | H | CH₃ | 25 | Full Agonist |

| 5 | 5-Cl | CH₃ | 5 | Potent Full Agonist |

| 6 | 2-Cl | H | 150 | Antagonist |

Note: The data in this table are illustrative and intended to demonstrate SAR trends. Actual values would be derived from experimental studies.

Diagrams

Conclusion

The this compound scaffold represents a versatile and highly tractable starting point for the design of potent and selective nAChR modulators. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of novel analogs with tailored pharmacological profiles. A thorough understanding of the effects of substitutions on both the pyridine and pyrrolidine rings, coupled with a systematic in vitro and in vivo evaluation cascade, is essential for the successful development of new therapeutics targeting the nicotinic acetylcholine receptor system. The continued exploration of this chemical space holds significant promise for the discovery of novel treatments for a range of debilitating neurological and psychiatric disorders.

Biological activity of novel "3-(Pyrrolidin-3-yl)pyridine" compounds

An In-Depth Technical Guide to the Biological Activity of Novel "3-(Pyrrolidin-3-yl)pyridine" Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its synthesis, explore its primary biological targets with a focus on nicotinic acetylcholine receptors (nAChRs), dissect structure-activity relationships, and outline the experimental methodologies crucial for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs.

The this compound Scaffold: A Core of Therapeutic Promise

The this compound structure is a heterocyclic scaffold comprising a pyridine ring linked at the 3-position to a pyrrolidine ring, also at its 3-position. The significance of this scaffold lies in the combination of two pharmacologically important moieties. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and aromatic interactions.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers three-dimensional diversity crucial for exploring complex biological target sites.[2][3]

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity for specific biological targets.[2] This structural feature is particularly advantageous in designing ligands for the central nervous system (CNS), where target engagement is often exquisitely dependent on stereochemistry. The most well-known natural product bearing a related structure is (S)-nicotine, or 3-(1-methylpyrrolidin-2-yl)pyridine, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[4][5][6] This relationship immediately highlights the potential of the broader 3-(pyrrolidin-yl)pyridine class as modulators of this important receptor family.

Synthesis and Chemical Derivatization

The construction of the this compound core can be achieved through various synthetic strategies, often involving the coupling of pre-functionalized pyridine and pyrrolidine precursors. Modern catalytic methods have greatly expanded the accessibility of these compounds.[7]

One common approach involves the palladium-catalyzed hydroarylation of N-protected pyrrolines with pyridine-based reagents.[7] Alternatively, ring contraction strategies starting from readily available pyridines offer a novel route to functionalized pyrrolidine skeletons.[8] The synthesis generally allows for diversification at several key positions:

-

The Pyrrolidine Nitrogen (N1'): This position is readily alkylated or acylated, allowing for modulation of polarity, basicity, and steric bulk. This is exemplified by the N-methyl group in nicotine.[4]

-

The Pyridine Ring: Substituents can be introduced onto the pyridine ring to fine-tune electronic properties and explore additional binding interactions with the target protein.

-

The Pyrrolidine Ring: Substitution on the pyrrolidine carbons can introduce chiral centers, locking the molecule into specific conformations to enhance selectivity and potency.[2]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of the this compound scaffold.

Caption: Generalized workflow for synthesis and diversification of the target scaffold.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary and most extensively studied biological targets for this compound analogues are the neuronal nicotinic acetylcholine receptors.[9]

Overview of nAChRs

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[10] These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. The specific subunit composition determines the receptor's pharmacological and physiological properties. Key subtypes in the CNS include:

-

α4β2 nAChR: The most abundant high-affinity nicotine binding site in the brain, implicated in nicotine dependence, attention, and cognitive function.[10][11]

-

α7 nAChR: A homomeric receptor (composed of five α7 subunits) with high calcium permeability. It is involved in learning, memory, and sensory gating, and is a therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease.[12][13]

Mechanism of Action

Compounds based on the this compound scaffold typically act as agonists or partial agonists at nAChRs.[4] Upon binding to the receptor, typically at the interface between an α and a neighboring subunit, these ligands induce a conformational change that opens the central ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent cellular responses.

Positive Allosteric Modulators (PAMs) represent another important class of nAChR ligands.[12][14] Instead of directly activating the receptor, PAMs bind to a different site (an allosteric site) and enhance the response of the receptor to its endogenous agonist, acetylcholine. This can be a more subtle and potentially safer therapeutic approach.[11]

Caption: Agonist binding and activation of a nicotinic acetylcholine receptor (nAChR).

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives.

| Structural Modification | Observation | Implication |

| Pyrrolidine N-Substitution | Small alkyl groups (e.g., methyl) are often tolerated and can enhance potency, as seen in nicotine.[4] Larger or more complex groups can alter subtype selectivity. | The N-substituent likely interacts with a specific sub-pocket of the binding site, influencing both affinity and receptor activation. |

| Pyrrolidine Ring Stereochemistry | The stereochemistry at the C2 and C3 positions is critical. The (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer.[5] | nAChR binding pockets are chiral and highly sensitive to the 3D conformation of the ligand. |